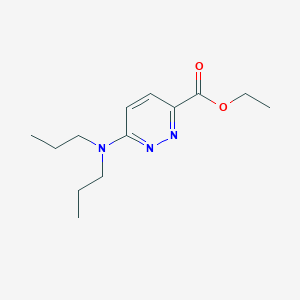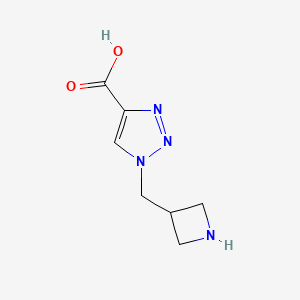
1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(azetidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with a molecular weight of 310.23 . It’s a powder at room temperature .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O2.C2HF3O2/c1-14-8(13)7-5-12(11-10-7)4-6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,2-4H2,1H3;(H,6,7) .
Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 310.23 .
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA) and for the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA A receptors . Triazole rings serve as pharmacophores through hydrogen-bonding and dipole interactions with biological receptors , indicating potential use in designing new drugs.
Material Science
Triazole compounds exhibit unique properties that make them valuable in material science. They can form a variety of non-covalent bonds with enzymes and receptors, which could be useful in developing new materials with specific biological activities.
Catalysis
The structure of triazoles facilitates their use in catalysis due to their ability to form multiple non-covalent interactions . This could be applied in creating catalysts for chemical reactions.
Organic Synthesis
Triazoles are used in organic synthesis due to their reactivity and ability to participate in various chemical transformations .
Supramolecular Chemistry
The unique structure of triazoles allows them to be used in supramolecular chemistry for the creation of complex molecular assemblies .
Bioconjugation
Triazoles can be used in bioconjugation to link molecules together for biological applications .
Chemical Biology
In chemical biology, triazoles can be used to study biological processes at the molecular level .
Fluorescent Imaging
Due to their fluorescent properties, triazoles can be utilized in imaging techniques to visualize biological systems .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The compound is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5/h4-5,8H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXODBOQVPAPFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



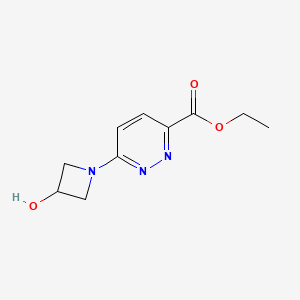

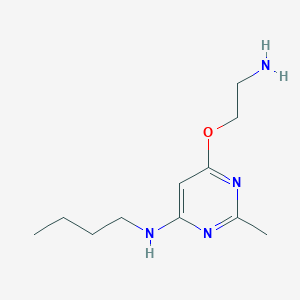
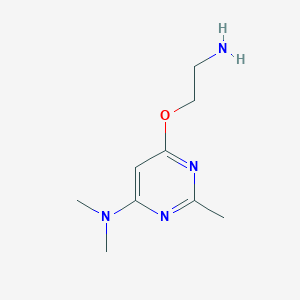

![2-(2-Aminoethyl)hexahydropyrrolo[1,2-b][1,2,5]thiadiazole 1,1-dioxide](/img/structure/B1492543.png)
![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)




